3-Methyl-4-(pyrrolidin-2-yl)pyridine is a nitrogen-containing heterocyclic compound that exhibits interesting pharmacological properties. It belongs to the class of pyridine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound features a methyl group at the third position and a pyrrolidine ring at the fourth position of the pyridine structure, contributing to its unique chemical reactivity and biological profile.
This compound can be classified under the category of pyridine derivatives due to its structural characteristics. Pyridine itself is a six-membered aromatic ring containing one nitrogen atom. The presence of additional functional groups, such as the pyrrolidine moiety, enhances its potential for various applications in medicinal chemistry. The synthesis of such compounds often involves multi-step organic reactions that utilize readily available starting materials.
The synthesis of 3-Methyl-4-(pyrrolidin-2-yl)pyridine can be achieved through various methods, including:
The technical aspects of synthesis may include:
Key data points include:
3-Methyl-4-(pyrrolidin-2-yl)pyridine can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and the presence of catalysts (e.g., palladium-based catalysts for cross-coupling reactions).
The mechanism of action for 3-Methyl-4-(pyrrolidin-2-yl)pyridine is largely dependent on its interactions with biological targets, such as enzymes or receptors. For example:
Research has shown that derivatives of pyridine exhibit varying degrees of affinity for biological targets, which can be quantitatively assessed using techniques like radiolabeled binding assays.
3-Methyl-4-(pyrrolidin-2-yl)pyridine has several potential applications in scientific research and industry:
3-Methyl-4-(pyrrolidin-2-yl)pyridine represents a strategically important hybrid heterocyclic compound in contemporary drug design. Its systematic IUPAC name is 3-methyl-4-[(2S)-pyrrolidin-2-yl]pyridine, reflecting the chiral center at the pyrrolidine C2 position. The CAS registry number 1213381-21-5 specifically identifies the (S)-enantiomer, which possesses distinct biological relevance. The molecule consists of two fused nitrogen-containing heterocycles: a planar pyridine ring (six-membered, aromatic) and a non-planar pyrrolidine moiety (five-membered, saturated) connected at the pyridine C4 and pyrrolidine C2 positions. This configuration creates a stereogenic center at the pyrrolidine C2 carbon, with the (S)-configuration being pharmacologically predominant.
The molecular formula is C₁₀H₁₄N₂ (molecular weight: 162.23 g/mol), with the SMILES notation CC1=C([C@H]2NCCC2)C=CN=C1 explicitly denoting the (S)-stereochemistry. The structure exhibits significant three-dimensionality due to the non-planar, sp³-hybridized pyrrolidine ring, which undergoes pseudorotation – a conformational flexibility enabling optimal binding interactions with biological targets. This hybrid architecture combines the hydrogen-bond accepting capability of the pyridine nitrogen with the hydrogen-bond donating capacity of the pyrrolidine secondary amine, creating a versatile pharmacophore [1] [5].
Table 1: Nomenclature and Structural Identifiers of 3-Methyl-4-(pyrrolidin-2-yl)pyridine
Classification | Identifier | Specification |
---|---|---|
Systematic Name | IUPAC | 3-methyl-4-[(2S)-pyrrolidin-2-yl]pyridine |
CAS Registry Number | - | 1213381-21-5 (specifies (S)-enantiomer) |
Molecular Formula | - | C₁₀H₁₄N₂ |
Molecular Weight | - | 162.23 g/mol |
SMILES Notation | - | CC1=C([C@H]2NCCC2)C=CN=C1 |
Key Structural Features | - | Pyridine ring (aromatic), Pyrrolidine ring (saturated, sp³-hybridized), Chiral center (C2 of pyrrolidine), Secondary amine (-NH-) |
The development of 3-methyl-4-(pyrrolidin-2-yl)pyridine derivatives emerged from foundational research on structurally related alkaloids and bioactive molecules. Early investigations focused on nicotinic acetylcholine receptor (nAChR) ligands, where the 4-(pyrrolidinyl)pyridine motif was identified as a key pharmacophore for receptor interaction. The historical significance of this scaffold is underscored by its presence in natural product-inspired compounds and its evolution into synthetically optimized drug candidates [3] [6].
The scaffold gained prominence as medicinal chemists recognized the advantages of combining pyridine's aromatic character with pyrrolidine's three-dimensionality. The (S)-configuration at the pyrrolidine C2 position proved particularly important for biological activity, mirroring the stereochemical preferences observed in endogenous ligands. During the 2010s, synthetic methodologies advanced significantly, enabling efficient enantioselective production of the core structure through asymmetric hydrogenation and chiral pool syntheses using L-proline derivatives. These advances facilitated structure-activity relationship (SAR) studies that refined substituent patterns around both rings [5] [6].
Recent applications include its incorporation into FDA-approved drugs like Futibatinib (2022), where related pyrrolidine-pyridine hybrids serve as critical targeting elements for fibroblast growth factor receptors (FGFRs). The scaffold's versatility is evidenced by its presence across multiple therapeutic areas, including oncology, central nervous system disorders, and infectious diseases [5].
Table 2: Historical Evolution of Pyrrolidine-Pyridine Hybrids in Drug Discovery
Time Period | Key Developments | Significance |
---|---|---|
Pre-2000s | Isolation of natural pyrrolidine alkaloids; Early SAR of nicotine analogs | Established fundamental pharmacology of pyrrolidine-pyridine systems |
2000-2010 | Synthetic methodology advances (asymmetric synthesis); Initial exploration in CNS targets | Enabled stereoselective production; Validated scaffold in neuropharmacology |
2010-2020 | Structure-based drug design applications; Fragment-based screening hits | Rational optimization of physicochemical properties; Fragment-to-lead development |
2020-Present | Incorporation in FDA-approved drugs (e.g., Futibatinib, 2022); Exploration in targeted protein degraders | Clinical validation of scaffold; Expansion into novel therapeutic modalities |
The 3-methyl-4-(pyrrolidin-2-yl)pyridine scaffold offers unique advantages in bioactive molecule design, serving as a privileged structure for target engagement across diverse protein classes. Its molecular recognition properties stem from three key features: (1) the pyridine nitrogen acts as a hydrogen bond acceptor, (2) the pyrrolidine nitrogen serves as a hydrogen bond donor, and (3) the chiral center directs substituent orientation in three-dimensional space. This combination enables simultaneous multipoint interactions with biological targets [1] [3] [5].
The scaffold's physicochemical profile balances lipophilicity and water solubility, enhancing cellular permeability while maintaining compatibility with physiological environments. Compared to purely aromatic systems, the saturated pyrrolidine ring increases molecular complexity (as measured by Fsp³ index) and reduces planarity, which correlates with improved developability parameters. The methyl group at the pyridine 3-position provides a strategic vector for steric optimization without significantly altering electronic properties. These characteristics make the scaffold particularly valuable for targeting enantioselective binding pockets in enzymes and receptors, where the (S)-configuration often demonstrates superior affinity [1] [6].
In kinase inhibitor design (e.g., Futibatinib derivatives), the pyrrolidine nitrogen forms critical hydrogen bonds with hinge region residues, while the pyridine ring engages in hydrophobic interactions. For CNS targets, the scaffold's moderate molecular weight and favorable blood-brain barrier permeability enable central activity. The synthetic versatility allows for strategic functionalization at multiple positions: N-functionalization of the pyrrolidine, substitution on the pyridine ring, and modification of the methyl group, providing extensive opportunities for potency optimization and property tailoring [5] [7].
Table 3: Target Engagement Profiles of Pyrrolidine-Pyridine Hybrid Scaffolds
Therapeutic Target Class | Representative Targets | Key Binding Interactions | Therapeutic Applications |
---|---|---|---|
Kinases | FGFR1-4, MET, TRK | H-bond donation (pyrrolidine NH to hinge); Hydrophobic packing (pyridine ring); Van der Waals (C3 methyl) | Oncology (e.g., Futibatinib for cholangiocarcinoma) |
Neurotransmitter Receptors | nAChR, 5-HT receptors | Cation-π interaction (protonated pyrrolidine); H-bond acceptance (pyridine N to complementary residue) | CNS disorders (depression, cognitive enhancement) |
Enzymes | Phosphodiesterases, Proteases | Stereospecific H-bonding network; Coordination to catalytic metals | Inflammation, neurodegeneration |
Epigenetic Regulators | Bromodomains, HDACs | Salt bridge formation (protonated amine); Shape complementarity in hydrophobic pockets | Oncology, immunological disorders |
The scaffold's hybrid nature facilitates scaffold hopping from flat heteroaromatic systems to more three-dimensional architectures, addressing the medicinal chemistry challenge of excessive molecular planarity. Recent applications in proteolysis targeting chimeras (PROTACs) exploit the vector-specific presentation of exit vectors for linker attachment, demonstrating the scaffold's adaptability to modern drug discovery paradigms. Computational analyses confirm that derivatives maintain favorable ligand efficiency metrics, validating the structural framework as an efficient carrier of pharmacophoric elements [1] [5] [7].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: